Technical Guide: 3-Methyl-1-benzyl-piperazine-d4 (CAS 1794752-53-6)
Technical Guide: 3-Methyl-1-benzyl-piperazine-d4 (CAS 1794752-53-6)
The following technical guide details the properties, applications, and analytical protocols for 3-Methyl-1-benzyl-piperazine-d4 .
Executive Summary
3-Methyl-1-benzyl-piperazine-d4 (CAS 1794752-53-6) is a stable, deuterated isotopologue of 1-benzyl-3-methylpiperazine. Its primary application lies in bioanalysis and pharmaceutical quality control, serving as a high-precision Internal Standard (IS) for the quantification of the non-deuterated parent compound using LC-MS/MS.
The parent compound, 1-benzyl-3-methylpiperazine , is a critical intermediate in the synthesis of the antidepressant Mirtazapine and is monitored as a process-related impurity. Additionally, it shares structural homology with benzylpiperazine (BZP) derivatives, making the deuterated standard essential for forensic toxicology screenings of designer drugs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
This section details the structural and physical characteristics of the compound.[1][2] The deuterated form retains the chromatographic properties of the parent while providing a distinct mass shift (+4 Da) for mass spectrometric resolution.
Structural Visualization
The following diagram illustrates the chemical connectivity and the likely positions of deuterium labeling (based on standard ring-deuteration protocols for piperazines).
Figure 1: Structural representation of 3-Methyl-1-benzyl-piperazine-d4, highlighting the N-benzyl moiety and the piperazine ring where deuterium substitution typically occurs to ensure metabolic stability.
Key Properties Table
| Property | Data (d4-Isotopologue) | Reference/Parent Comparison |
| CAS Number | 1794752-53-6 | Parent CAS: 3138-90-7 |
| Chemical Formula | C₁₂H₁₄D₄N₂ | Parent: C₁₂H₁₈N₂ |
| Molecular Weight | ~194.31 g/mol | Parent: 190.29 g/mol (+4 Da Shift) |
| Appearance | Pale yellow oil or low-melting solid | Analogous to parent free base |
| Solubility | DMSO, Methanol, Chloroform | Lipophilic amine |
| pKa (Predicted) | ~9.0 (Piperazine N4) | Basic, forms salts easily |
| Isotopic Purity | Typically ≥ 98 atom % D | Critical for minimizing M+0 interference |
| Storage | -20°C, Hygroscopic | Store under inert gas (Nitrogen/Argon) |
Synthesis & Isotopic Integrity
Synthetic Route
The synthesis of the d4-isotopologue typically follows a convergent pathway similar to the parent compound but utilizes deuterated building blocks. A common retrosynthetic approach involves:
-
Precursor: 2-Methylpiperazine-d4 (ring deuterated).
-
Alkylation: Nucleophilic substitution with Benzyl Chloride .
-
Purification: The product is isolated as a free base or converted to a dihydrochloride salt for enhanced stability.
Note on Isotopic Effect: The deuterium labels are placed on the piperazine ring carbons. This placement is strategic to avoid "deuterium exchange" which can occur with labile protons (e.g., on -OH or -NH groups). Carbon-bound deuterium is non-exchangeable, ensuring the mass shift remains constant during extraction and chromatography.
Applications in Drug Development & QC
Mirtazapine Impurity Profiling
1-Benzyl-3-methylpiperazine is a key intermediate in the synthesis of Mirtazapine (Remeron). During the manufacturing of Active Pharmaceutical Ingredients (APIs), residual intermediates must be quantified to meet ICH Q3A/Q3B guidelines.
-
Role: The d4-analog serves as the Internal Standard for trace-level quantification (ppm levels) of the impurity in the final drug substance.
-
Mechanism: It co-elutes with the impurity, compensating for matrix effects (ion suppression/enhancement) in the ion source.
Forensic Toxicology (Designer Drugs)
Benzylpiperazine (BZP) and its methyl derivatives (like 1-benzyl-3-methylpiperazine) are classed as stimulants and often appear in "party pills."
-
Role: Used in forensic labs to confirm the presence of methyl-benzylpiperazine isomers in biological fluids (blood/urine) distinguishing it from common BZP via retention time and mass transitions.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 1-Benzyl-3-methylpiperazine using the d4-analog as an Internal Standard.
Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for utilizing 3-Methyl-1-benzyl-piperazine-d4 as an Internal Standard.
Detailed Methodology
Step 1: Stock Solution Preparation
-
Weigh 1.0 mg of 3-Methyl-1-benzyl-piperazine-d4 .
-
Dissolve in 1.0 mL of LC-MS grade Methanol to generate a 1 mg/mL primary stock.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.
Step 2: MS/MS Tuning (MRM Transitions)
Before running samples, tune the mass spectrometer (e.g., Triple Quadrupole) by infusing the d4 standard.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Predicted Transitions:
-
Parent (Unlabeled): Precursor m/z ~191.2 → Product m/z 91.1 (Tropylium ion) or m/z 134.1.
-
IS (Deuterated d4): Precursor m/z ~195.2 → Product m/z 91.1 (if benzyl is unlabeled) or shifted fragments depending on D-location.
-
Note: If the benzyl ring is unlabeled, the major fragment (Tropylium, m/z 91) will be identical for both. You must rely on the precursor mass separation.
-
Step 3: Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Handling, Stability, and Safety
Safety Profile
-
Hazard Class: Irritant (Skin/Eye).[3] The parent compound is a secondary amine and potential CNS stimulant. Handle as a hazardous chemical.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood.
Stability & Storage
-
Hygroscopicity: Piperazine salts are often hygroscopic. Keep vials tightly sealed.
-
Solubility Check: If the compound appears as an oil, ensure complete dissolution in methanol before aliquoting. Sonicate if necessary.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1222774, 1-Benzyl-3-methylpiperazine. Retrieved February 22, 2026, from [Link]
-
World Health Organization (WHO). Expert Committee on Drug Dependence: Assessment of Benzylpiperazine (BZP) Derivatives. Retrieved February 22, 2026, from [Link]
- U.S. Patent 4,062,848.Synthesis of Mirtazapine using 1-Methyl-3-phenylpiperazine intermediates. (Contextual reference for parent compound utility).
